5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid
CAS No.: 76245-01-7
VCID: VC18696331
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a complex organic compound with the molecular formula C7H7NO3 and a molecular weight of approximately 153.14 g/mol . This compound belongs to the pyran family, which are six-membered heterocyclic rings containing oxygen. Pyran derivatives are known for their diverse biological activities and applications in pharmaceuticals and natural products . Synthesis and PreparationThe synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves complex organic reactions. While specific synthesis pathways for this compound are not widely detailed in available literature, pyran derivatives are often synthesized through organocatalytic processes or multicomponent reactions involving various reagents and catalysts . Research Findings and Future DirectionsResearch on pyran derivatives highlights their versatility and potential in drug discovery. The ability to synthesize these compounds efficiently using modern catalytic methods opens avenues for exploring their biological activities . Future studies could focus on the specific biological properties of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid and its potential applications in pharmaceuticals. |
---|---|
CAS No. | 76245-01-7 |
Product Name | 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10) |
Standard InChIKey | UCWRPUQOOGWVGZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=COC1C(=O)O)C#N |
PubChem Compound | 12647868 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume